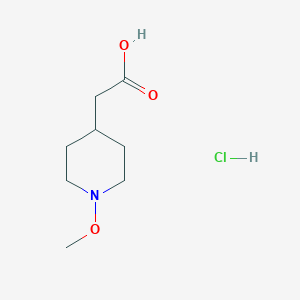
2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the formation of the pyrimidine core. This can be achieved through condensation reactions of appropriate precursors.
The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions.
The final step involves coupling the pyrimidinylpiperazine intermediate with the 2-fluorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry techniques to enhance yield and purity.
Catalysts and optimized reaction conditions ensure scalability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation at specific sites, particularly at the nitrogen atoms within the piperazine or pyrimidine rings.
Reduction: : Reductive amination can modify the nitrogen-containing rings.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially on the aromatic ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents or nucleophiles such as sodium azide.
Major Products Formed from These Reactions
Oxidation can lead to N-oxides.
Reduction can result in amino derivatives.
Substitution can produce halogenated or azido-derivatives.
Scientific Research Applications: 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Potential use as a molecular probe due to its unique structural features.
Medicine: : Investigated for its pharmacological properties, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action: The mechanism of action for this compound largely depends on its intended use:
Molecular Targets: : It may interact with specific proteins or nucleic acids.
Pathways Involved: : Inhibits or modulates biochemical pathways, potentially affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds: : Compounds with similar structural motifs include other pyrimidinylpiperazines and fluorophenoxy derivatives.
Uniqueness: : The presence of both pyrrolidine and piperazine rings along with the fluorophenoxy group makes it distinct, offering unique binding properties and reactivity profiles.
List of Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperazin-1-yl)ethanone
1-(4-(6-(2-Fluorophenyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
1-(4-(4-(2-Fluorophenyl)pyrimidin-5-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)propanone
This summary should provide a comprehensive look at 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone. Need more specifics on any section?
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-5-1-2-6-17(16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-3-4-8-24/h1-2,5-6,13,15H,3-4,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBASGYQNPKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)



![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)



![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)



